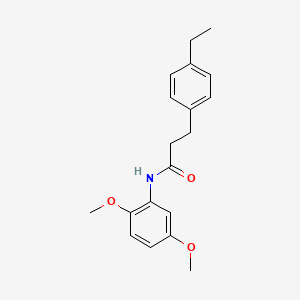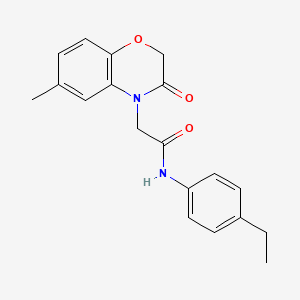![molecular formula C18H27N3O3 B4441831 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide
Übersicht
Beschreibung
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide, also known as Boc-Lys(Morpholine)-Phe-Aminobenzamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the class of benzamides and has a molecular formula of C21H30N4O3.
Wirkmechanismus
The mechanism of action of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to interact with various proteins, including proteases, GPCRs, and enzymes. It has also been shown to have an effect on cellular signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. It has also been shown to activate GPCRs and modulate their signaling pathways. Additionally, it has been shown to have an effect on cellular proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its versatility. It can be used as a substrate for proteases, a fluorescent probe, and a ligand for GPCRs. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in scientific research. One direction is to further investigate its mechanism of action and how it interacts with various proteins and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, it can be used in drug discovery to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been used in various scientific research studies. It has been used as a substrate for proteases, such as chymotrypsin and trypsin, to study their enzymatic activities. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, it has been used as a ligand for G protein-coupled receptors (GPCRs) to study their binding affinities and signaling pathways.
Eigenschaften
IUPAC Name |
2-(butanoylamino)-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-6-17(22)20-16-8-4-3-7-15(16)18(23)19-9-5-10-21-11-13-24-14-12-21/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZKWBCFPAUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)


![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)

![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)


![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)